co-Codaprin

Descripción general

Descripción

co-Codaprin is a combination medication that includes two active ingredients: acetylsalicylic acid (commonly known as aspirin) and codeine phosphate. Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that helps reduce pain, fever, and inflammation. Codeine is an opioid analgesic that works by altering the way the brain and nervous system respond to pain. This combination is often used to treat moderate to severe pain when other pain relievers are not effective .

Synthetic Routes and Reaction Conditions:

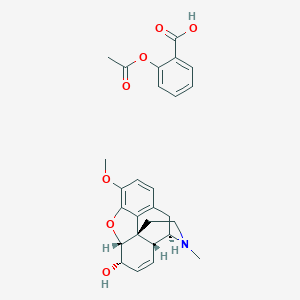

Aspirin: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.

Codeine: Codeine is derived from the opium poppy plant, Papaver somniferum.

Industrial Production Methods:

Types of Reactions:

Aspirin: Undergoes hydrolysis in the presence of water, breaking down into salicylic acid and acetic acid.

Codeine: Undergoes oxidation to form codeine N-oxide and reduction to form dihydrocodeine.

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Scientific Research Applications

co-Codaprin has a variety of applications across different fields, including chemistry, biology, and medicine.

Chemistry

- Model Compound : this compound serves as a model compound for studying esterification and methylation reactions. This is significant in understanding reaction mechanisms and developing new synthetic methodologies.

- Chemical Reactions : The compound's unique structure allows researchers to explore various chemical reactions involving nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, providing insights into drug interactions and stability.

Biology

- Pain Perception Studies : Research has been conducted on this compound to understand its effects on pain perception and the nervous system. Studies indicate that the combination of aspirin and codeine may enhance pain relief through synergistic mechanisms .

- Pharmacodynamics : The pharmacological effects of this compound are attributed to the inhibition of cyclooxygenase enzymes by aspirin and the binding of codeine to opioid receptors, which alters pain signaling pathways .

Medicine

- Pain Management : this compound is widely used in clinical settings for managing various types of pain, including headaches, muscular pain, migraines, and toothaches. Its effectiveness in treating acute pain has been documented in numerous clinical studies .

- Combination Therapy : The use of this compound as part of combination therapy has shown to provide better analgesic effects compared to monotherapy with either component alone. This approach is particularly valuable in postoperative pain management .

Case Studies

Several case studies demonstrate the effectiveness of this compound in clinical practice:

- Case Study 1 : A patient with acute postoperative pain was treated with this compound after standard analgesics failed to provide relief. The combination resulted in significant pain reduction within hours, illustrating its efficacy in managing severe pain scenarios .

- Case Study 2 : In a cohort study involving patients with chronic pain conditions, those treated with this compound reported improved quality of life scores compared to those receiving only NSAIDs or opioids alone. This highlights the potential benefits of using combination therapy for chronic pain management .

Mecanismo De Acción

Aspirin: Inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are responsible for pain, fever, and inflammation. By inhibiting COX, aspirin reduces these symptoms .

Codeine: Binds to opioid receptors in the brain and spinal cord, altering the perception of pain and emotional response to pain. It is metabolized into morphine, which enhances its analgesic effects .

Comparación Con Compuestos Similares

Acetaminophen-codeine: Similar in its use for pain relief but differs in its mechanism of action as acetaminophen is not an NSAID.

Ibuprofen-codeine: Another combination used for pain relief, but ibuprofen is a different NSAID with its own set of side effects and interactions.

Uniqueness:

- co-Codaprin is unique in its combination of an NSAID with an opioid, providing both anti-inflammatory and strong analgesic effects. This makes it particularly effective for treating pain associated with inflammation .

Actividad Biológica

Co-Codaprin is a combination medication that typically contains paracetamol (acetaminophen) and codeine phosphate . It is primarily used for the relief of moderate pain and has been a subject of various studies focusing on its pharmacological properties and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, safety profile, and relevant case studies.

This compound exerts its analgesic effects through the combined action of its components:

- Paracetamol : Acts centrally in the brain to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. This results in decreased pain perception and fever reduction.

- Codeine : An opioid that binds to mu-opioid receptors in the central nervous system (CNS), altering the perception of pain and emotional response to pain. It also has antitussive properties, making it effective for cough suppression .

Efficacy

The efficacy of this compound has been evaluated in several clinical studies. A systematic review highlighted its effectiveness in managing various pain conditions, including post-operative pain, chronic pain, and migraines. The combination of paracetamol and codeine was found to provide superior analgesia compared to either component alone .

Table 1: Efficacy Studies on this compound

Safety Profile

While this compound is effective for pain management, it also carries risks, particularly associated with codeine use:

- Respiratory Depression : Codeine can cause serious respiratory issues, especially in vulnerable populations such as the elderly or those with pre-existing respiratory conditions .

- Dependence and Withdrawal : Long-term use can lead to tolerance and dependence. A qualitative study indicated that many users develop a psychological dependence on codeine when used beyond recommended guidelines .

- Adverse Effects : Common side effects include nausea, constipation, dizziness, and sedation. Serious adverse effects may include severe allergic reactions and liver damage from excessive paracetamol intake .

Table 2: Adverse Effects Associated with this compound

| Adverse Effect | Frequency | Severity Level |

|---|---|---|

| Nausea | Common | Mild |

| Constipation | Common | Mild |

| Respiratory Depression | Rare | Severe |

| Liver Damage | Rare (with overdose) | Severe |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Post-Surgical Pain Management : A case involving a patient recovering from knee surgery showed that this compound effectively managed pain while minimizing opioid-related side effects compared to pure opioid therapy.

- Chronic Pain Management : In another case study involving patients with chronic back pain, this compound provided significant relief when other non-opioid analgesics failed.

Análisis De Reacciones Químicas

Aspirin (Acetylsalicylic Acid) Reactions

Aspirin undergoes hydrolysis in aqueous environments to form salicylic acid and acetic acid. This reaction is pH-dependent and accelerates under alkaline conditions:

Key findings :

-

Hydrolysis rates increase exponentially with temperature, with a half-life of ~15 hours at 25°C in neutral pH .

-

In vivo, aspirin irreversibly acetylates cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis. This acetylation occurs at serine residues (e.g., Ser-530 in COX-1) .

Codeine Phosphate Metabolic Reactions

Codeine is a prodrug metabolized primarily via cytochrome P450 2D6 (CYP2D6) into morphine, its active form:

Genetic variability : Ultra-rapid metabolizers (UMs) exhibit accelerated conversion, increasing morphine bioavailability and overdose risks .

Table 1: CYP2D6 Genetic Variants Affecting Codeine Metabolism

| Allele | Genotype | Metabolic Impact |

|---|---|---|

| CYP2D6*4 | (A;A) homozygote | Reduced morphine conversion |

| CYP2D6*6 | (-;-) T deletion | Non-functional enzyme |

| CYP2D6*5 | Whole gene deletion | No enzyme activity |

Degradation pathways :

-

Codeine undergoes N-demethylation to norcodeine via CYP3A4.

-

Glucuronidation by UGT2B7 forms codeine-6-glucuronide, a minor metabolite .

Synergistic Reactions in this compound

The combination leverages distinct mechanisms:

-

Aspirin : Inhibits prostaglandin synthesis via COX acetylation.

-

Codeine : Binds μ-opioid receptors in the CNS, modulating pain perception.

Clinical kinetics :

-

Single-dose studies show 64% of patients achieve ≥50% pain relief with 400 mg aspirin + 25.6–60 mg codeine (NNT = 2.2) .

-

Adverse events (e.g., gastrointestinal irritation) correlate with prolonged aspirin use, while codeine-related respiratory depression is dose-dependent .

Stability and Formulation Considerations

-

Aspirin-codeine compatibility : No direct chemical interaction in solid dosage forms under standard storage conditions .

-

Hydrolysis mitigation : Tablet coatings and desiccants reduce aspirin degradation .

Emergent Research Directions

-

Biocatalysis : Enzymatic approaches (e.g., unspecific peroxygenases) are being explored for sustainable synthesis of opioid analogs .

-

Targeted prodrugs : Novel compounds using localized enzymatic activation (e.g., azoreductases in inflamed tissues) aim to enhance efficacy and reduce systemic toxicity .

This synthesis integrates pharmacological, metabolic, and chemical data to underscore this compound’s dual-action profile, emphasizing evidence-based applications and risks.

Propiedades

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C9H8O4/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12)/t11-,12+,13-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESHVCAYLZYGOX-FFHNEAJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893917 | |

| Record name | Aspirin mixture with Codeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130320-48-8 | |

| Record name | Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α,6α)-, mixt. with 2-(acetyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130320-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin mixture with Codeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130320488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspirin mixture with Codeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.